

Technical Guide: Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Morpholin-4-yl)-piperidine dihydrochloride

Cat. No.: B1288028

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the available data and necessary experimental protocols for the characterization of **4-(Morpholin-4-yl)-piperidine dihydrochloride**.

Core Physicochemical Properties

4-(Morpholin-4-yl)-piperidine dihydrochloride is a white crystalline powder.^[1] It is known to be a solid that is soluble in water and some organic solvents.^[1] Key physicochemical properties are summarized below.

Property	Value
Molecular Formula	C ₉ H ₂₀ Cl ₂ N ₂ O
Molecular Weight	243.18 g/mol
Appearance	White crystalline powder ^[1]
Storage	Sealed in a dry environment at room temperature ^[1]

Solubility Data

Quantitative solubility data for **4-(Morpholin-4-yl)-piperidine dihydrochloride** is not readily available in published literature. To facilitate research and development, the following table outlines the necessary data points that should be determined experimentally.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	To be determined	To be determined
Water	37	To be determined	To be determined
Phosphate-Buffered Saline (PBS), pH 7.4	25	To be determined	To be determined
Phosphate-Buffered Saline (PBS), pH 7.4	37	To be determined	To be determined
Ethanol	25	To be determined	To be determined
Dimethyl Sulfoxide (DMSO)	25	To be determined	To be determined

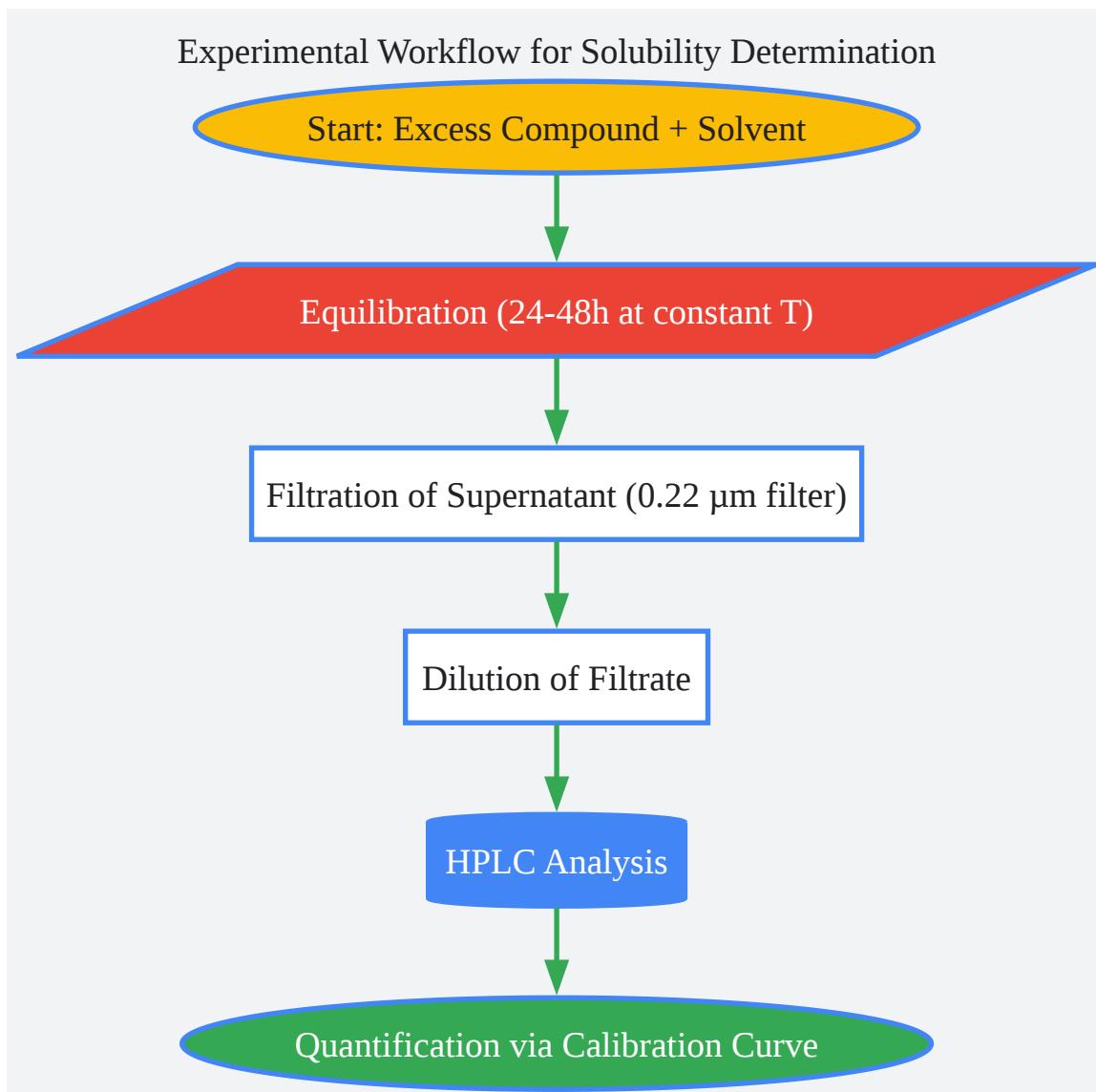
Experimental Protocols for Solubility Determination

A robust and accurate method for determining the aqueous solubility of **4-(Morpholin-4-yl)-piperidine dihydrochloride** is the equilibrium solubility assay followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Assay Protocol

- Preparation of Saturated Solution:
 - Add an excess amount of **4-(Morpholin-4-yl)-piperidine dihydrochloride** to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.
 - Ensure that a solid precipitate remains, indicating that the solution is saturated.
- Equilibration:

- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant.
 - Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
 - Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

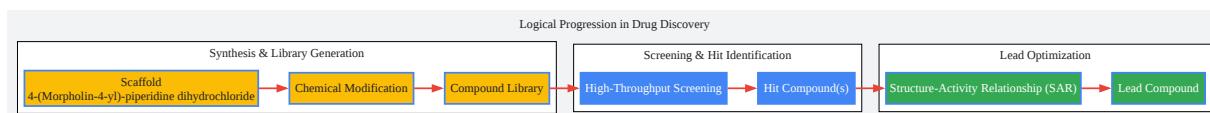

HPLC Quantification Protocol

- Instrumentation:
 - A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).
 - Injection Volume: 10 µL.
- Calibration:
 - Prepare a series of standard solutions of **4-(Morpholin-4-yl)-piperidine dihydrochloride** of known concentrations.

- Inject the standards to generate a calibration curve of peak area versus concentration.
- Analysis and Calculation:
 - Inject the diluted, filtered sample from the solubility experiment.
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original solubility in the solvent, accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for determining solubility.

Logical Relationship in Drug Discovery

4-(Morpholin-4-yl)-piperidine dihydrochloride is a building block for the synthesis of more complex molecules. Its utility in drug discovery follows a logical progression from initial synthesis to the identification of a lead compound.

[Click to download full resolution via product page](#)

Caption: The logical flow from a chemical scaffold to a lead compound.

Signaling Pathways and Biological Context

While specific signaling pathways for **4-(Morpholin-4-yl)-piperidine dihydrochloride** are not documented, the constituent morpholine and piperidine rings are prevalent in a wide array of biologically active compounds and approved drugs. These heterocyclic moieties are often considered "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets.

Derivatives of morpholine and piperidine are known to be involved in targeting:

- G-protein coupled receptors (GPCRs)
- Ion channels
- Enzymes (e.g., kinases, proteases)

- Nuclear receptors

The incorporation of the 4-(morpholin-4-yl)-piperidine scaffold into novel chemical entities is a strategic approach in drug discovery aimed at exploring these and other potential biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets-global.website-files.com [assets-global.website-files.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288028#4-morpholin-4-yl-piperidine-dihydrochloride-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com